β-アラニン 7-アミド-4-メチルクマリン トリフルオロ酢酸塩

概要

説明

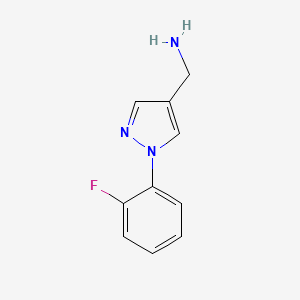

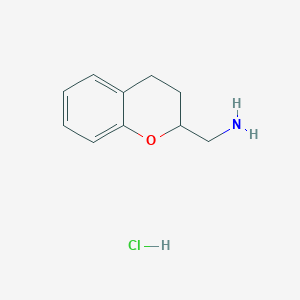

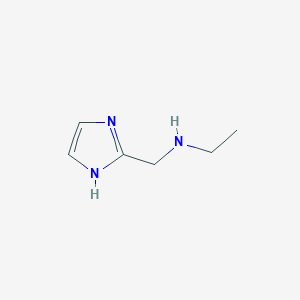

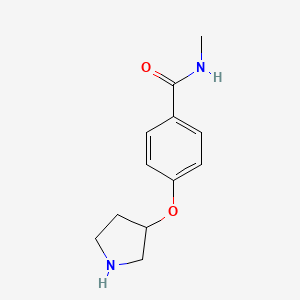

Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt is a compound with the empirical formula C13H14N2O3 · C2HF3O2 . It is also known as L-Alanine 4-methyl-7-coumarinylamide trifluoroacetate salt .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O3.C2HF3O2/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;3-2(4,5)1(6)7/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);(H,6,7) .Physical and Chemical Properties Analysis

This compound is a solid and can be dissolved in water to a concentration of 50 mg/mL, yielding a clear, colorless to very faintly yellow solution . Its molecular weight is 360.29 .科学的研究の応用

アミノペプチダーゼ基質

H-β-Ala-AMC TFAは、アミノペプチダーゼの蛍光基質です . アミノペプチダーゼは、タンパク質またはペプチド基質のアミノ末端からアミノ酸を切断する触媒作用を有する酵素です。 これらの酵素は、タンパク質の分解、生物学的プロセスの調節、および疾患の病因に重要な役割を果たしています .

膵臓エラスターゼ活性の検出

この化合物は、膵臓エラスターゼ活性の検出に使用できます . 膵臓エラスターゼは、膵臓によって産生される酵素であり、外分泌性膵臓機能のバイオマーカーとして使用されます .

アリールアミダーゼ活性検出

H-β-Ala-AMC TFAは、アリールアミダーゼ活性の検出にも使用できます . アリールアミダーゼは、アリールアミドを加水分解する酵素であり、その活性は特定の細菌感染の指標となる可能性があります .

β-アラニンアミノペプチダーゼ活性検出

この化合物は、β-アラニンアミノペプチダーゼ活性を有する緑膿菌の検出に使用できます . β-アラニンアミノペプチダーゼは、ペプチドのβ-アラニン末端からアミノ酸を除去する触媒作用を有する酵素です .

特定の細菌種の検出

β-Ala-AMCは、食品やその他のサンプル中の特定の細菌種の検出に使用できます . Serratia liquefaciens、Pseudomonas aeruginosa、Pseudomonas fluorescens、Burkholderia cepacia、Pseudomonas mendocina、およびOchrobactrum anthropiでβ-アラニンアミノペプチダーゼ活性が検出されました .

作用機序

Target of Action

The primary target of H-beta-Ala-AMC TFA is aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. They play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

H-beta-Ala-AMC TFA acts as a fluorogenic substrate for aminopeptidase . When cleaved by aminopeptidase, it releases a fluorescent signal, which can be detected and quantified. This property makes it a useful tool for studying the activity of aminopeptidase in various biological contexts.

Biochemical Pathways

Aminopeptidases are known to play a role in the regulation of various biological processes, including peptide hormone activity, immune response, and protein maturation .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) would also play a role in its bioavailability .

Result of Action

The cleavage of H-beta-Ala-AMC TFA by aminopeptidase results in the release of a fluorescent signal. This allows for the detection and quantification of aminopeptidase activity. Therefore, the primary molecular effect of H-beta-Ala-AMC TFA is the generation of a detectable signal that reflects aminopeptidase activity .

Action Environment

The action of H-beta-Ala-AMC TFA is likely influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other proteins or molecules that could interfere with aminopeptidase activity, and the concentration of aminopeptidase itself

Safety and Hazards

生化学分析

Biochemical Properties

Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt is a substrate for the enzyme aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides . The interaction between Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt and aminopeptidase results in a blue fluorescent solution .

Cellular Effects

The effects of Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt on cells are primarily related to its role as a substrate for aminopeptidase. The product of this enzymatic reaction can be used to differentiate between gram-positive and gram-negative bacteria , indicating its potential utility in microbiological research and clinical diagnostics.

Molecular Mechanism

The molecular mechanism of action of Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt involves its interaction with the enzyme aminopeptidase. When this compound is cleaved by aminopeptidase, it releases a blue fluorescent product . This fluorescence can be detected and measured, providing a quantitative readout of aminopeptidase activity.

Metabolic Pathways

Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt is involved in the metabolic pathway of aminopeptidase activity. Aminopeptidases are involved in protein degradation and turnover, and they play a crucial role in the regulation of peptide levels in cells .

特性

IUPAC Name |

3-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.C2HF3O2/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;3-2(4,5)1(6)7/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXHWJNREYBZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2,4-Dichloro-5-[(4-nitrobenzyl)oxy]-phenyl}acetamide](/img/structure/B1647952.png)

![2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B1647958.png)